molecular formula C20H27NO2 B297080 N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide

N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B297080
M. Wt: 313.4 g/mol
InChI Key: CKWXZHFNIIEFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide, also known as ADA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ADA is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.

Mechanism of Action

The exact mechanism of action of N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide is not fully understood. However, studies have shown that N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide interacts with various proteins and enzymes in the body, leading to its biological effects. N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. By inhibiting acetylcholinesterase, N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects in the body. In addition to its inhibitory effects on enzymes, N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide has been shown to have antioxidant and anti-inflammatory properties. N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide in lab experiments is its high purity and stability. N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide can be synthesized in large quantities with high purity, making it a reliable reagent for various experiments. However, one of the limitations of using N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide is its relatively high cost compared to other reagents. Additionally, the exact mechanism of action of N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide. One area of interest is the development of N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another area of interest is the synthesis of new N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide derivatives with improved properties such as increased potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide and its effects on various biological processes.

Synthesis Methods

The synthesis of N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide involves the reaction of 1-adamantylamine with 2,3-dimethylphenol in the presence of acetic anhydride. The resulting intermediate is then reacted with acetic acid to yield N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide. The overall synthesis process is relatively straightforward and can be completed in a few steps. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and chromatography.

Scientific Research Applications

N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells and prevent the formation of beta-amyloid plaques in the brain, which are hallmarks of Alzheimer's disease. In agriculture, N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide has been used as a herbicide due to its ability to inhibit the growth of weeds. In material science, N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide has been used as a building block for the synthesis of various polymers and materials.

properties

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

N-(1-adamantyl)-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C20H27NO2/c1-13-4-3-5-18(14(13)2)23-12-19(22)21-20-9-15-6-16(10-20)8-17(7-15)11-20/h3-5,15-17H,6-12H2,1-2H3,(H,21,22)

InChI Key

CKWXZHFNIIEFQE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC23CC4CC(C2)CC(C4)C3)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

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